Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate . This reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ethyl 7-carboxy-4-methoxybenzofuran-2-carboxylate.
Reduction: Ethyl 7-hydroxymethyl-4-methoxybenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 7-bromo-4-methoxybenzofuran-2-carboxylate: Similar structure but with a bromine substituent instead of a formyl group.
Ethyl 7-methoxybenzofuran-2-carboxylate: Lacks the formyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activities compared to other benzofuran derivatives .
Properties
CAS No. |
59254-12-5 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 7-formyl-4-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)11-6-9-10(16-2)5-4-8(7-14)12(9)18-11/h4-7H,3H2,1-2H3 |
InChI Key |
BWSHWXUDUUYNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2O1)C=O)OC |
Origin of Product |
United States |
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